molecular formula C15H31N5O18P2 B13885765 Udpga triammonium salt

Udpga triammonium salt

Katalognummer: B13885765
Molekulargewicht: 631.38 g/mol
InChI-Schlüssel: MPPFPJYBGPJGKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Uridine 5′-diphosphoglucuronic acid triammonium salt (UDPGA triammonium salt) is a critical cofactor in phase II metabolism, specifically in glucuronidation reactions catalyzed by uridine diphospho-glucuronosyltransferase (UGT) enzymes . Its molecular formula is C₁₄H₂₅N₃O₁₈P₂·3NH₃, with a molecular weight of 631.38 g/mol (unlabeled) and 634.35 g/mol for its stable isotope-labeled form (¹³C,¹⁵N₂) . This compound is essential for conjugating hydrophobic substrates (e.g., drugs, toxins) with glucuronic acid, enhancing their water solubility for excretion .

Eigenschaften

IUPAC Name

azane;6-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O18P2.3H3N/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25;;;/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26);3*1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPFPJYBGPJGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O.N.N.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31N5O18P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of azane;(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves multiple steps, including the protection and deprotection of functional groups, phosphorylation reactions, and the formation of glycosidic bonds. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for its application in various industries.

Analyse Chemischer Reaktionen

Types of Reactions

Azane;(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The phosphoryl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols

Wissenschaftliche Forschungsanwendungen

Azane;(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in various biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of azane;(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various cellular processes. The phosphoryl groups play a crucial role in these interactions, facilitating the compound’s binding and activity.

Vergleich Mit ähnlichen Verbindungen

UDP-Glucuronic Acid Trisodium Salt (UDPGA-Na₃)

  • Structure : Differs in counterion (trisodium vs. triammonium).
  • Molecular Weight : 646.23 g/mol .
  • Solubility : Similar aqueous solubility (~10 mg/mL) but may exhibit differences in ionic strength-dependent enzyme activity .
  • Applications : Preferred in assays requiring sodium ions as cofactors, whereas the triammonium salt is selected for ammonium-sensitive systems .

UDP-Glucose (UDPG)

  • Structure : Replaces glucuronic acid with glucose.
  • Molecular Weight : 566.22 g/mol (disodium salt) .
  • Function : Involved in glycogen synthesis and glycosylation, unlike UDPGA’s role in detoxification .
  • Enzymatic Selectivity : UGTs exclusively utilize UDPGA, while glycogen synthase uses UDPG, highlighting substrate specificity .

UDP-Galactose (UDP-Gal)

  • Structure : Contains galactose instead of glucuronic acid.
  • Molecular Weight : 580.34 g/mol (disodium salt) .

Periodate-Oxidized UDPGA (o-UDPGA)

  • Structure : Oxidized form with a reactive aldehyde group .
  • Function : Acts as an irreversible inhibitor of UGTs by forming Schiff base adducts with lysine residues in the enzyme’s active site .
  • Kinetic Data : Exhibits pseudo-first-order inactivation kinetics (kinact = 4.0 M⁻¹·min⁻¹) and reduces UGT1A6 activity by 65% at 20 mM concentration .

Comparative Data Table

Compound Molecular Weight (g/mol) Counterion Solubility (H₂O) Key Role
UDPGA triammonium salt 631.38 Triammonium 10 mg/mL Glucuronidation cofactor
UDPGA trisodium salt 646.23 Trisodium 10 mg/mL Sodium-dependent assays
UDPG disodium salt 566.22 Disodium 50 mg/mL Glycogen synthesis
UDP-Gal disodium salt 580.34 Disodium 50 mg/mL Glycoprotein modification
o-UDPGA 629.36 N/A Limited UGT inhibitor

Research Findings and Functional Insights

Enzyme Kinetics and Inhibition

  • UDPGA triammonium salt shows a Km of 0.5–1.0 mM in UGT1A6 and UGT1A9 activity assays, indicating high affinity for these isoforms .
  • o-UDPGA reduces UGT1A6 activity by 65% at 20 mM, demonstrating its utility in mapping UDPGA-binding sites .

Analytical Performance

  • In LC-MS/MS, UDPGA triammonium salt (as an IS) improves quantification accuracy for endogenous UDPGA, with intraday precision <10% .

Stability Considerations

  • Triammonium salts are less hygroscopic than sodium salts, making them preferable for long-term storage in enzymatic studies .

Q & A

Basic Research Questions

Q. What are the critical parameters for preparing UDPGA triammonium salt in enzymatic glucuronidation assays?

  • Methodological Answer : Prepare reaction mixtures containing 50 mM phosphate buffer (pH 7.4), 10 mM MgCl₂, and 5 mM saccharolactone to inhibit β-glucuronidase activity. Add UDPGA triammonium salt at 5 mM to initiate reactions, ensuring linear kinetics by maintaining incubation times between 20–30 minutes at 37°C. Terminate reactions with 4 M ice-cold perchloric acid, centrifuge (16,000 × g, 5 min), and analyze supernatants via HPLC with UV detection (e.g., Agilent 1100 system) .

Q. How should UDPGA triammonium salt be stored to maintain stability for long-term research?

  • Methodological Answer : Store lyophilized UDPGA triammonium salt at –20°C in a desiccator to prevent hygroscopic degradation. For reconstituted solutions, aliquot and freeze at –80°C to avoid repeated freeze-thaw cycles, which can hydrolyze the uridine diphosphate moiety. Verify purity (≥98%) via HPLC before critical experiments .

Q. What analytical techniques are recommended for quantifying UDPGA triammonium salt in biological matrices?

  • Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 254–262 nm) or LC-MS/MS for higher sensitivity. For radioactive tracing, employ scintillation counting with ³H- or ¹⁴C-labeled UDPGA. Validate methods with internal standards (e.g., deuterated UDPGA) to correct for matrix effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in UDPGA-dependent glucuronidation activity across experimental replicates?

  • Methodological Answer :

  • Check enzyme source : Ensure recombinant UGT isoforms (e.g., UGT1A6, UGT1A9) are expressed consistently in membrane preparations (0.036–1.0 mg/mL protein).
  • Control for UDPGA instability : Pre-test UDPGA purity via enzymatic assays using known substrates (e.g., 4-methylumbelliferone).
  • Optimize cofactors : Titrate MgCl₂ (5–20 mM) to address metal-dependent activity variations.
  • Statistical rigor : Perform triplicate assays with ANOVA to identify outlier datasets .

Q. What strategies mitigate interference from endogenous nucleotides in UDPGA triammonium salt assays?

  • Methodological Answer :

  • Sample pre-treatment : Use solid-phase extraction (e.g., C18 columns) or protein precipitation with acetonitrile (3:1 v/v) to remove contaminants.
  • Chromatographic separation : Optimize gradient elution (e.g., 10–90% methanol in 0.1% formic acid) to resolve UDPGA from ATP, UTP, and UDP-glucose.
  • Enzymatic specificity : Include negative controls without UDPGA or UGT enzymes to confirm substrate specificity .

Q. How can researchers design experiments to probe UDPGA triammonium salt’s role in glycosylation network dynamics?

  • Methodological Answer :

  • Isotopic tracing : Use ¹³C-labeled UDPGA to track carbon flux in glycoconjugate biosynthesis via NMR or mass spectrometry.
  • Kinetic modeling : Employ Michaelis-Menten parameters (Km, Vmax) derived from UGT isoforms to build computational models of UDPGA utilization.
  • Cross-species comparisons : Compare UDPGA kinetics in human vs. rodent UGTs to identify evolutionary divergences in substrate affinity .

Q. What are the best practices for validating UDPGA triammonium salt’s chemical integrity in high-throughput screens?

  • Methodological Answer :

  • Purity assays : Perform NMR (¹H, ³¹P) to confirm absence of hydrolyzed products (e.g., UDP, glucuronic acid).
  • Functional validation : Use a reference UGT substrate (e.g., 1-naphthol) to benchmark UDPGA activity against commercial lots.
  • Batch documentation : Maintain logs detailing supplier, lot number, and storage conditions to trace variability .

Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting data on UDPGA triammonium salt’s inhibitory effects in mixed UGT systems?

  • Methodological Answer :

  • Dose-response profiling : Test UDPGA across 0.1–10 mM to distinguish substrate inhibition from assay artifacts.
  • Competition assays : Co-incubate with UDP-glucose or UDP-xylose to identify allosteric interactions.
  • Structural analysis : Use homology modeling of UGT active sites to predict steric or electrostatic clashes with UDPGA .

Q. What statistical frameworks are recommended for reconciling variability in UDPGA kinetic parameters?

  • Methodological Answer : Apply Bayesian hierarchical models to account for inter-lab variability in Km and Vmax. Use bootstrapping to estimate confidence intervals for nonlinear regression fits. Cross-validate with independent datasets from public repositories (e.g., BRENDA) .

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